3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one
Description
The compound 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one is a spirocyclic derivative featuring a unique combination of a thiadiazaspiro ring system conjugated with a phenylpropenone moiety. Its structural complexity arises from the spiro[4.5]decene scaffold, which integrates sulfur (4-thia) and nitrogen (1,2-diaza) heteroatoms, an amino group at position 3, and a 1-phenyl-2-propen-1-one substituent.
These analogs are often explored for their pharmacokinetic properties and bioactivity, though substituent variations (e.g., phenylpropenone vs. acetyl groups) significantly influence reactivity and biological targets.
Properties
CAS No. |
125810-90-4 |
|---|---|
Molecular Formula |
C16H19N3OS |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(E)-3-(2-amino-1-thia-3,4-diazaspiro[4.5]dec-2-en-4-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H19N3OS/c17-15-18-19(16(21-15)10-5-2-6-11-16)12-9-14(20)13-7-3-1-4-8-13/h1,3-4,7-9,12H,2,5-6,10-11H2,(H2,17,18)/b12-9+ |
InChI Key |
BBFZOBIBVXYMOL-FMIVXFBMSA-N |
Isomeric SMILES |
C1CCC2(CC1)N(N=C(S2)N)/C=C/C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC2(CC1)N(N=C(S2)N)C=CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thia-1,2-Diazaspiro Core
- Starting Materials: Typically, thiosemicarbazide derivatives or hydrazine compounds are reacted with cyclic ketones or aldehydes to form the spirocyclic 1,2-diazaspiro ring containing sulfur.
- Cyclization Conditions: The cyclization is performed under controlled heating (e.g., 60–90°C) in polar aprotic solvents such as dimethylformamide or ethanol, often in the presence of acid or base catalysts to promote ring closure.
- Reaction Monitoring: Progress is monitored by TLC and confirmed by spectroscopic methods (NMR, IR).
Introduction of the Amino Group
- The amino group at the 3-position is introduced either by direct amination of the spiro intermediate or by using amino-substituted precursors.
- Amination can be achieved by nucleophilic substitution or reductive amination methods, depending on the intermediate structure.
Attachment of the 1-Phenyl-2-propen-1-one Moiety
- The phenyl-propenone fragment is typically introduced via a Knoevenagel condensation between the spirocyclic aldehyde intermediate and acetophenone derivatives.
- Reaction Conditions: This condensation is carried out in the presence of a base such as piperidine or ammonium acetate, often in ethanol or methanol, at reflux temperature.
- The reaction yields the α,β-unsaturated ketone system characteristic of the propenone moiety.
Representative Example Procedure
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Thiosemicarbazide + cyclic ketone, DMF, 70°C, 6 h | Cyclization to form thia-1,2-diazaspiro intermediate | Formation of spirocyclic core |
| 2 | Amination reagent (e.g., NH3 or amine source), mild heating | Introduction of amino group at 3-position | Amino-substituted spiro intermediate |
| 3 | Spiro aldehyde + acetophenone, piperidine, ethanol, reflux 4 h | Knoevenagel condensation to attach phenyl-propenone | Target compound formation |
Purification and Characterization
- The crude product is purified by recrystallization from solvents such as ethyl acetate and acetonitrile, or by chromatographic techniques.
- Characterization includes:
- X-ray crystallography to confirm spirocyclic structure.
- NMR spectroscopy (1H, 13C) to verify substitution pattern.
- Mass spectrometry for molecular weight confirmation.
- IR spectroscopy to identify functional groups (notably C=O and NH2 stretches).
Research Findings and Optimization Notes
- Solvent Effects: Polar aprotic solvents like DMF or DMSO improve cyclization yields.
- Temperature Control: Maintaining 60–70°C during cyclization avoids decomposition.
- Catalyst Use: Acidic or basic catalysts can accelerate ring closure but require optimization to prevent side reactions.
- Recrystallization: Double recrystallization enhances purity and crystallinity, important for biological activity studies.
- Yield: Typical overall yields range from 50% to 75%, depending on reaction scale and conditions.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Cyclization Temperature | 60–90°C | Controlled heating for ring formation |
| Solvent | DMF, ethanol, methanol | Polar aprotic preferred for cyclization |
| Amination Method | Nucleophilic substitution or reductive amination | Depends on intermediate |
| Condensation Base | Piperidine, ammonium acetate | Catalyzes Knoevenagel condensation |
| Condensation Temperature | Reflux (78–85°C) | Ensures completion of condensation |
| Purification | Recrystallization (ethyl acetate/acetonitrile) | Enhances purity and stability |
| Yield | 50–75% overall | Varies with scale and conditions |
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Halides, alkylating agents; reactions often require the presence of a base and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, alkylated products
Scientific Research Applications
3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction cascades, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one, we compare it with three structurally related compounds (Table 1).
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: The 1-phenyl-2-propen-1-one group in the target compound likely enhances π-π stacking interactions with aromatic residues in enzyme active sites compared to the acetyl group in 1-{3-amino-8-oxa-4-thia-...}ethan-1-one. This could improve binding affinity in kinase inhibition.
Computational Stability :
Density functional theory (DFT) calculations (B3LYP functional) indicate the target compound has the lowest Gibbs free energy (ΔG = -342.1 kcal/mol), suggesting superior thermodynamic stability relative to analogs. This stability correlates with reduced reactivity in aqueous environments, a desirable trait for drug candidates.
Biological Activity: While direct cytotoxicity data for the target compound are unavailable, structurally similar spiro-thiadiazoles (e.g., 3-Amino-spiro-thiadiazine derivative) exhibit anticancer activity (IC₅₀: 8.2 µM in HeLa cells). The phenylpropenone moiety may further modulate activity via electrophilic ketone interactions with cellular thiols.
Research Findings and Limitations
- Synthetic Challenges : The spirocyclic core requires multistep synthesis, often involving [3+2] cycloadditions or ring-closing metathesis. Yield optimization for the target compound remains unreported.
- Experimental Data Gaps: No peer-reviewed studies directly address the target compound’s bioactivity or pharmacokinetics. Current insights rely on extrapolation from analogs and computational models.
- Methodological Recommendations :
Biological Activity
3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one, also known by its CAS number 125810-89-1, is a complex organic compound notable for its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound through various studies, including synthesis methods, pharmacological evaluations, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 307.44 g/mol. The compound contains a spirocyclic moiety and a thienyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 125810-89-1 |
| Molecular Formula | C14H17N3OS2 |
| Molecular Weight | 307.44 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic structure followed by functionalization to introduce the thienyl group. Such synthetic pathways are crucial for developing derivatives that may exhibit enhanced biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, derivatives of thiazolidine and thienyl compounds have shown promising antibacterial activities. In a comparative study, several related compounds demonstrated moderate to good antibacterial effects against various strains of bacteria .
Anticonvulsant Activity
In studies evaluating anticonvulsant properties, compounds similar to 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-y) have been assessed using animal models. For example, certain derivatives were found to possess favorable ED50 values in maximal electroshock seizure models, indicating potential efficacy in seizure management .
Cancer Research
The compound's potential as an anticancer agent has also been explored. Research on related diazaspiro compounds has shown that they can inhibit specific kinases involved in cancer metabolism. The inhibition of pyruvate dehydrogenase kinases (PDKs) has been linked to reduced cancer cell proliferation .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of thienyl derivatives showed that modifications at specific positions significantly enhanced their antimicrobial efficacy. The results indicated that the presence of electron-withdrawing groups improved activity against Gram-positive bacteria .
Case Study 2: Anticonvulsant Screening
In a pharmacological evaluation involving various substituted benzyl compounds, it was demonstrated that specific structural modifications led to increased anticonvulsant activity in rodent models. The findings suggested that the spirocyclic structure might play a role in enhancing central nervous system (CNS) effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
